The compound is referenced in several chemical databases and publications, indicating its relevance in research and potential applications in pharmacology. It is often synthesized for use in studies related to enzyme inhibition and other therapeutic areas. The chemical structure includes a fused ring system that enhances its biological activity.
The synthesis of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid typically involves multi-step synthetic routes that may include:
Specific parameters such as temperature, reaction time, and catalysts can significantly influence yield and purity during synthesis.
The molecular structure of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid can be described as follows:
Data from computational chemistry studies can provide insights into bond lengths, angles, and electronic distributions within the molecule.
3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid may participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid primarily relates to its role as an inhibitor for specific enzymes or receptors:
Detailed kinetic studies and binding affinity analyses are essential for elucidating these mechanisms further.
The physical and chemical properties of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid include:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
The applications of 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid span various fields:
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone system represents a fused tricyclic architecture that positions this scaffold within the broader class of nitrogen-dense heterocycles. The specific compound 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid (CAS 148191-56-4) features a pyrazolopyridine core annulated with a pyrimidinone ring, creating a planar, π-conjugated system with distinctive electronic properties. Its molecular formula (C₁₂H₁₀N₄O₃) and molecular weight (258.23 g/mol) reflect a compact yet highly functionalized structure [1] [4].
The propanoic acid chain at the N7 position introduces a flexible carboxylic acid moiety, enabling diverse intermolecular interactions. This structural feature is critical for modulating physicochemical properties and biological interactions. Key descriptors include:
The SMILES notation (O=C(O)CCN(C1=O)C=CC2=C1C=NC3=CC=NN23) encodes the connectivity and highlights the conjugated system [1]. This architecture offers multiple sites for structural modification, including the pyridine nitrogen, carbonyl groups, and annular carbon atoms.
Table 1: Structural Characterization of 3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic Acid
Property | Value |
---|---|
CAS Registry Number | 148191-56-4 |
IUPAC Name | 3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid |
Molecular Formula | C₁₂H₁₀N₄O₃ |
Molecular Weight | 258.23 g/mol |
Synonyms | BBL012955; MFCD15204078; STK978792; 3-{10-OXO-2,3,7,11-TETRAAZATRICYCLO[7.4.0.0²,⁶]TRIDECA-1(9),3,5,7,12-PENTAEN-11-YL}PROPANOIC ACID [4] |
The propanoic acid functionalization at the N7 position confers distinctive physicochemical and pharmacological properties to this heterocyclic system. Unlike simpler alkyl chains, the three-carbon tether positions the carboxylic acid at an optimal distance for target engagement while maintaining aqueous solubility—a critical feature for drug bioavailability. This structural motif appears in several bioactive contexts:
Kinase Inhibitor Development: Patent WO2014039899 details pyrazolopyrimidine derivatives as potent kinase inhibitors, highlighting the strategic role of carboxylic acid-containing side chains in enhancing solubility and binding interactions with kinase ATP pockets. Specifically, the propanoic acid moiety enables salt formation and hydrogen bonding with conserved lysine residues in Bruton's tyrosine kinase (Btk) and other oncotherapeutic targets [3].
Structural Diversification Platform: The carboxylic acid serves as a synthetic handle for generating derivatives like amides (e.g., N-(3-Methylbutyl)-3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanamide) and salts (e.g., Sodium 6-oxopyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoate, CAS 148176-91-4) [5] [7]. These modifications fine-tune lipophilicity and target selectivity.
Biological Activity Enhancement: Research demonstrates that pyrazolo[1,5-a]pyrimidinones bearing acidic side chains exhibit improved pharmacokinetic profiles compared to ester or amide precursors. The free carboxylic acid enhances plasma protein binding and tissue penetration, as observed in analogs showing efficacy against diffuse large B-cell lymphoma and autoimmune disorders [3] [10].
Table 2: Biologically Relevant Derivatives of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Scaffolds
Derivative | Biological Application | Structural Feature | |
---|---|---|---|
3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid | Kinase inhibitor intermediate | Free carboxylic acid | |
N-(3-Methylbutyl)-3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanamide | Not specified (pharmacophore optimization) | Alkylamide conjugation | |
Sodium 6-oxopyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoate | Solubility-enhanced salt form | Extended butanoate chain + sodium salt | |
6-(Tolylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-ones | Analgesic agents, carboxylesterase inhibitors | Hydrazone modification at C6 | [10] |
Despite its promising scaffold, significant research gaps exist regarding this specific compound:
Synthetic Accessibility: Current supplier data indicates this compound is "temporarily out of stock" [1], reflecting challenges in large-scale synthesis or purification. The tricyclic system requires multi-step annulation under controlled conditions, with reported yields often suboptimal. Developing efficient, scalable routes remains a priority.
Biological Data Deficiency: While structural analogs show kinase inhibitory activity [3], no direct pharmacological studies exist for this carboxylic acid variant. Key unanswered questions include:
In vivo efficacy in disease models (e.g., oncology, inflammation)
Structure-Activity Relationship (SAR) Unexplored: The impact of the propanoic acid chain length versus shorter (acetic acid) or longer (butanoic acid) analogs remains uninvestigated. Similarly, the role of C6 carbonyl tautomerism in target engagement is undefined.
Future research objectives should prioritize:
The strategic incorporation of this scaffold into targeted covalent inhibitors represents another promising avenue, where the carboxylic acid could facilitate irreversible binding via warhead conjugation [3] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: